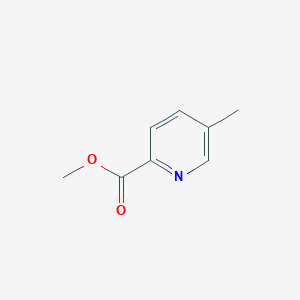

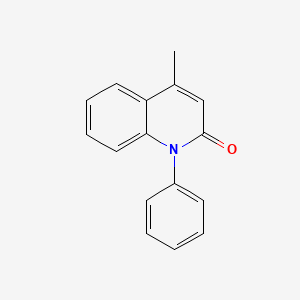

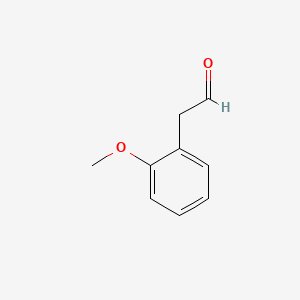

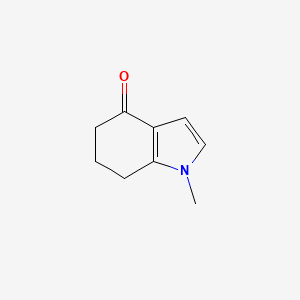

1-Methyl-6,7-dihydro-1H-indol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-6,7-dihydro-1H-indol-4(5H)-one, commonly known as 5-MeO-DIPT, is a synthetic psychedelic drug of the tryptamine class. It is a structural analog of the neurotransmitter serotonin, and has been found to have hallucinogenic and entactogenic effects in humans. 5-MeO-DIPT has been used in scientific research to study the effects of psychedelic drugs on the brain, as well as to investigate the potential therapeutic applications of psychedelic drugs in treating mental health disorders.

Applications De Recherche Scientifique

Indole Synthesis and Classification

Indoles are pivotal in organic chemistry and pharmacology due to their presence in numerous biologically active molecules. The review by Taber and Tirunahari (2011) presents a comprehensive classification of indole synthesis methods, highlighting the compound's significance in creating diverse indole structures. This work underscores the intricate strategies employed in synthesizing indoles, including methods that might involve 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one as a precursor or intermediate (Taber & Tirunahari, 2011).

Role in Epigenetic Modifications

Research on DNA methyltransferase inhibitors, such as Goffin and Eisenhauer (2002), explores the epigenetic modulation capabilities of indole derivatives. These compounds can reverse hypermethylation, a common feature in malignancies, thus reinstating the expression of tumor suppressor genes. Although 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one is not directly mentioned, its structural relatives show promise in cancer research through epigenetic pathways (Goffin & Eisenhauer, 2002).

Ethylene Perception Inhibition in Fruits and Vegetables

The application of 1-methylcyclopropene (1-MCP), structurally related to 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one, demonstrates the compound's utility in agricultural science. Watkins (2006) reviews 1-MCP's impact on delaying ripening and senescence in fruits and vegetables, showcasing the compound's potential to improve postharvest quality. This underscores the broader implications of similar compounds in enhancing food storage and longevity (Watkins, 2006).

Antioxidant Properties and Medicinal Chemistry

Indole derivatives exhibit significant antioxidant properties, as discussed by Yadav et al. (2014), who review chromones and their derivatives. These compounds, including structures related to 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one, play a crucial role in neutralizing free radicals and preventing cell impairment, highlighting their therapeutic potential in combating diseases linked to oxidative stress (Yadav et al., 2014).

Propriétés

IUPAC Name |

1-methyl-6,7-dihydro-5H-indol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10-6-5-7-8(10)3-2-4-9(7)11/h5-6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQFXLPORSTNMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1CCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299631 |

Source

|

| Record name | 1-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-6,7-dihydro-1H-indol-4(5H)-one | |

CAS RN |

51471-08-0 |

Source

|

| Record name | 51471-08-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.